Kaempferol 3,4',7-triacetate
Overview
Description
Kaempferol 3,4’,7-triacetate is a natural product found in Tetrapanax papyrifer . It has a molecular formula of C21H16O9 . The compound is also isolated from the herbs of Cudrania tricuspidata .
Synthesis Analysis
Kaempferol and quercetin peracetate were prepared using acetic anhydride in pyridine . The synthesis of Sb (V) kaempferol and quercetin derivative complexes were performed using SbCl5 solution in glacial acetic acid . The structures were confirmed by UV, ESI mass, IR, 1H-, and 13 C-NMR spectral data .Molecular Structure Analysis
The molecular weight of Kaempferol 3,4’,7-triacetate is 412.3 g/mol . The IUPAC name is [4- (3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate . The InChI is InChI=1S/C21H16O9/c1-10 (22)27-14-6-4-13 (5-7-14)20-21 (29-12 (3)24)19 (26)18-16 (25)8-15 (28-11 (2)23)9-17 (18)30-20/h4-9,25H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Kaempferol 3,4’,7-triacetate include a molecular weight of 412.3 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 7 . The exact mass is 412.07943208 g/mol .Scientific Research Applications
Chemical Synthesis and Modification
Kaempferol and its derivatives, including Kaempferol 3,4',7-triacetate, are subject to various chemical modifications in research. One study developed a strategy for selective methylation of kaempferol, utilizing selective benzylation and controllable deacetylation of kaempferol acetates (Mei et al., 2015). This process enables the production of various kaempferol derivatives for further study and potential applications.
Cancer Research and Chemoprevention
Kaempferol has been studied for its potential in cancer research. It is known to play a chemopreventive role, inhibiting carcinogenesis and cancer progression. In one study, kaempferol was found to suppress epithelial-mesenchymal transition (EMT) and metastatic-related behaviors of breast cancer cells, suggesting its potential as an alternative chemopreventive agent (Lee, Choi, & Hwang, 2017). Additionally, kaempferol and its glycosides have shown antitumor, antioxidant, and anti-inflammatory activities in various studies (Wang et al., 2018).
Mitochondrial Function and Oxidative Stress
In the context of embryonic development, kaempferol has been observed to attenuate oxidative stress and improve mitochondrial function. This was demonstrated in a study where kaempferol supplementation significantly increased the blastocyst formation rate in porcine oocytes subjected to oxidative stress (Yao et al., 2019).
Antioxidant Properties
Kaempferol's strong antioxidant properties are a key area of research interest. An engineering process was used to create kaempferol nanoparticles, enhancing its dissolution and antioxidant activity, potentially making it a more effective therapeutic agent (Tzeng et al., 2011).
Molecular Mechanisms and Apoptosis
Studies have also focused on the molecular mechanisms underlying kaempferol's effects. For instance, kaempferol has been shown to induce apoptosis in cell lines through Akt inactivation, Bax and SIRT3 activation, and mitochondrial dysfunction (Marfé et al., 2009).
Therapeutic Potential in Inflammatory Disorders
Kaempferol has been recognized for its potential in treating inflammatory disorders and cancer, acting through multiple molecular targets and pathways. This includes inducing apoptosis, cell-cycle arrest, generation of reactive oxygen species, and anti-metastasis/anti-angiogenesis activities (Rajendran et al., 2014).
Future Directions
The potential clinical uses and nanoformulation strategies of Kaempferol, a dietary flavonoid, have been discussed . Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Nanoformulated kaempferol had a better therapeutic action against certain cancer cell lines and several diseases which it aimed to target . It was realized that kaempferol can be further explored as a potential drug for treatment purposes for several chronic diseases .
properties
IUPAC Name |
[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUFDVJACBQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659570 | |
Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3,4',7-triacetate | |
CAS RN |
143724-69-0 | |
Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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